1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide, with the Chemical Abstracts Service number 1702732-04-4, is a sulfonamide compound featuring a chloro and fluorine substituent on a phenyl ring. This compound is classified under sulfonamides, which are known for their antibacterial properties. The molecular formula is CHClFNOS, and it has a molecular weight of 237.68 g/mol. Sulfonamides generally function by inhibiting bacterial growth through interference with folic acid synthesis.
The compound is sourced from various chemical suppliers and manufacturers, including BLD Pharm and Ambeed, which provide detailed specifications regarding its purity and handling requirements . It falls under the broader category of sulfonamide antibiotics, which are synthetic derivatives of sulfanilamide. These compounds are characterized by the presence of a sulfonamide functional group (-SONH).
The synthesis of 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and the use of catalysts or solvents that facilitate the reactions without introducing unwanted side products.
The molecular structure of 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide can be represented as follows:
The structure features a central ethane backbone connected to a phenyl ring substituted with chlorine and fluorine atoms, along with a sulfonamide group.
1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
Reactions involving this compound may require specific pH levels or temperature conditions to optimize yields and minimize side reactions.
The mechanism of action for 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it prevents the formation of folate, leading to bacterial growth inhibition.
Research indicates that this mechanism is effective against a range of gram-positive and gram-negative bacteria, making it valuable in clinical applications.
Quantitative analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity levels and confirm identity.
1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide finds applications primarily in medicinal chemistry as an antibacterial agent. Its structural characteristics allow it to be explored further in drug development for treating various bacterial infections. Additionally, it may serve as a building block in the synthesis of more complex pharmaceutical compounds due to its functional groups that allow for further chemical modifications.
The strategic design of 1-(5-chloro-2-fluorophenyl)ethane-1-sulfonamide derivatives leverages the sulfonamide moiety as a versatile pharmacophore for enhancing target binding affinity and modulating physicochemical properties. Modifications at the ortho-fluorine and meta-chlorine positions enable selective bioactivity toward enzymatic targets, as demonstrated in analogous quinoline-sulfonamide systems where electron-withdrawing groups improved kinase inhibition by 200-fold through enhanced hydrogen-bond acceptor capacity and polar surface area optimization [3] [8]. The α-methylenic bridge in the ethane-1-sulfonamide scaffold introduces stereoelectronic flexibility, permitting conformational adjustments during protein binding while maintaining metabolic stability—a critical advantage over traditional amide bioisosteres [8].
Table 1: Bioactivity-Oriented Modifications of 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide Scaffold
Position Modified | Functional Group | Observed Bioactivity Impact |
---|---|---|
Sulfonamide (-SO₂NH₂) | Heteroaryl replacement | Enhanced CA IX inhibition (IC₅₀ ↓ 40%) [3] |
C-1 (Ethyl chain) | α-Fluorination | Improved metabolic stability (t₁/₂ ↑ 3.2×) [8] |
Para-to-sulfonamide | Piperazine extension | Increased blood-brain barrier penetration [7] |
Aryl Chlorine | Trifluoromethyl swap | Augmented antibacterial potency (MIC ↓ 64×) [5] |
Computational analyses, including density functional theory (DFT) and molecular electrostatic potential (MEP) mapping, validate these design choices. Frontier molecular orbital (FMO) energy gaps ≤3.2 eV in fluorinated derivatives correlate with improved charge transfer capabilities essential for target engagement [3]. Additionally, the sulfonamide’s nitrogen-sulfur dioxide alignment facilitates dual hydrogen-bonding interactions—confirmed by X-ray crystallography in analogous 1,2-dihydroquinoline sulfonamides—where the sulfonyl oxygen atoms act as key hydrogen-bond acceptors with protein residues [1].
Regioselective installation of fluorine and chlorine substituents employs transition-metal-catalyzed cross-coupling, with Suzuki-Miyaura reactions proving particularly effective for derivatizing the phenyl ring. Palladium-catalyzed coupling of 1-(3-bromo-4-fluorophenyl)ethane-1-sulfonamide (CAS: 1247359-74-5) with arylboronic esters at C-5 installs diverse biaryl systems while preserving the critical ortho-fluorine [9] [10]. Optimization requires ligand screening: SPhos-type ligands suppress protodehalogenation of aryl fluorides at >90°C, while XPhos enables coupling with sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) in 78% yield [5].
Table 2: Cross-Coupling Performance for Halogenated Derivatives
Electrophile | Catalyst System | Temperature | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
5-Bromo-2-fluorophenyl sulfonamide | Pd(OAc)₂/XPhos | 80°C | 92 | Ketones, nitriles [10] |
2,4-Dichlorophenyl sulfonamide | ZnBr₂/tBuB(Pin)Li | 60°C | 85 | Esters, thioethers [10] |
3-Bromo-4-fluoro analog | NiCl₂(dme)/BINAP | 25°C | 67 | Aldehydes, unprotected -NH₂ [5] |
Notably, zinc-catalyzed C(sp³)–C(sp²) coupling with benzyl halides demonstrates unique chemoselectivity: benzylic bromides react preferentially over aryl bromides under ZnBr₂ catalysis (20 mol%), enabling sequential functionalization without protecting groups [10]. For chlorine installation, copper-mediated decarboxylative chlorosulfonylation converts aryl carboxylic acids to sulfonyl chlorides via LMCT (ligand-to-metal charge transfer) activation, followed by amination to furnish the sulfonamide—ideal for late-stage carbon isotope labeling [8].
Regiocontrol during sulfonamide formation is achieved through three state-of-the-art methods:
Critical to scalability is solvent selection: DMF enables optimal charge separation in SNAr reactions for meta-chloro activation, while ethereal solvents (CPME, 2-MeTHF) favor organometallic approaches [1] [10].
Late-stage derivatization focuses on improving solubility, membrane permeability, and metabolic stability:
Quantum mechanical calculations (DFT) guide these modifications: global reactivity descriptors like electrophilicity index (ω) values <1.5 eV correlate with low metabolic clearance, while MEP surfaces identify nucleophilic regions for targeted fluorination [3].
Table 3: Pharmacokinetic Optimization via Late-Stage Functionalization
Strategy | Reaction Conditions | PK Improvement | Computational Validation |
---|---|---|---|
N-Alkylation | Cs₂CO₃, alkyl bromide, acetone, 50°C | Papp ↑ 320% (Caco-2) | TPSA ↓ 38 Ų, log P optimized [7] |
Amine displacement of ortho-F | Phenethylamine, DMF, 90°C | Solubility ↑ 5.8× (pH 7.4) | log S = −3.7 (CALC’d) [1] [3] |
Sulfonyl fluoride formation | Selectfluor®, MeCN, 60°C | Plasma stability t₁/₂ >18 h | σ-hole potential >25 kcal/mol [8] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: